molecular formula C30H25F3N2O5 B11608996 methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Cat. No.: B11608996
M. Wt: 550.5 g/mol
InChI Key: SKYDUIRPIPWPIR-UHFFFAOYSA-N
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Description

Methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate typically involves multiple steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a condensation reaction between appropriate benzene derivatives and diamines under acidic or basic conditions.

    Introduction of the trifluoroacetyl group: This step involves the acylation of the dibenzo[b,e][1,4]diazepine core using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.

    Hydroxylation and methoxylation:

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound could be used in the development of advanced materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propionate: A compound with a similar methoxyphenyl group but different overall structure.

    1-Methoxy-4-[1-(4-methoxyphenyl)vinyl]benzene: Another compound with methoxyphenyl groups but differing in its vinyl linkage.

Uniqueness

Methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is unique due to its combination of functional groups and the presence of the trifluoroacetyl moiety. This gives it distinct chemical and physical properties compared to similar compounds, making it a valuable subject for research and application.

Properties

Molecular Formula

C30H25F3N2O5

Molecular Weight

550.5 g/mol

IUPAC Name

methyl 4-[9-(4-methoxyphenyl)-7-oxo-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C30H25F3N2O5/c1-39-21-13-11-17(12-14-21)20-15-23-26(25(36)16-20)27(18-7-9-19(10-8-18)28(37)40-2)35(29(38)30(31,32)33)24-6-4-3-5-22(24)34-23/h3-14,20,27,34H,15-16H2,1-2H3

InChI Key

SKYDUIRPIPWPIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C(F)(F)F)C5=CC=C(C=C5)C(=O)OC)C(=O)C2

Origin of Product

United States

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